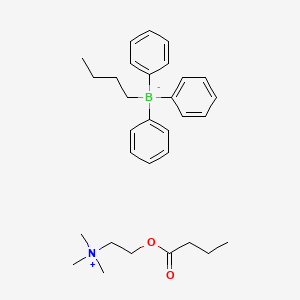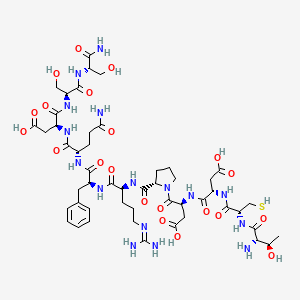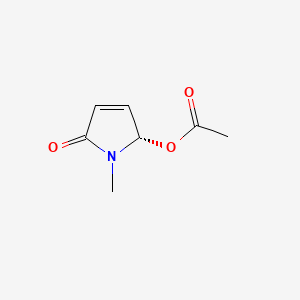
4-Fluorobenzamidine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzamidine, also known as 4-Fluorobenzamide, is an organic compound with the molecular formula C7H6FNO . It is used as an intermediate in the production of pesticides and pharmaceuticals . The compound is a white solid with a melting point of 154-157°C .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzamidine consists of a benzene ring with a fluorine atom and an amide group attached to it . The molecular weight of the hydrochloride form is 174.60 .Physical And Chemical Properties Analysis
4-Fluorobenzamidine is a white solid with a melting point of 154-157°C . The predicted boiling point is 253.1±23.0°C, and the estimated density is 1.2099 . The compound is stable under normal conditions and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Nucleophilic Ring Opening for Synthesis
A study by Scheunemann et al. (2011) explored the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with aliphatic and aromatic amines. This process is highly relevant for synthesizing compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter, directly from an epoxide ring opening in one step. This method offers significant advantages in synthetic efficiency and selectivity (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Anti-Cancer Activity
Hammam et al. (2005) conducted research on novel fluoro-substituted Benzo[b]pyran compounds for their anti-lung cancer activity. The study synthesized various compounds from 6-Fluorobenzo[b]pyran-4-one, demonstrating anticancer activity against human cancer cell lines, including lung cancer, at low concentrations compared to reference drugs. This indicates the potential of fluoro-substituted compounds in developing new anticancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Corrosion Inhibition and Biocide Action
Abousalem et al. (2019) investigated the effect of fluorophenyl‑2,2′‑bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine (MA-1156), on corrosion inhibition of carbon steel in hydrochloric acid. The study found significant corrosion protection and demonstrated the dual function of these compounds as both corrosion inhibitors and biocidal agents against bacteria responsible for microbial influenced corrosion (MIC). This dual functionality highlights the potential for economic and environmental benefits in industrial applications (Abousalem, Ismail, & Fouda, 2019).
Fluorescence Properties for Analytical Applications
Al-Dirbashi et al. (1998) characterized the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of primary and secondary sympathomimetic amines. The study highlighted the potential use of these derivatives in laser-induced fluorescence detection methods, providing a basis for analytical applications in detecting and quantifying amine-containing compounds (Al-Dirbashi, Kuroda, & Nakashima, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
acetic acid;4-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXKZUHNNBVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)


![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)
![N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B575989.png)